molecular formula C20H22N2O3S B2482807 4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide CAS No. 1030794-00-3

4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide

Cat. No.: B2482807
CAS No.: 1030794-00-3
M. Wt: 370.47
InChI Key: PTXBXBCJSZXIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide is a synthetic organic compound that features a cyclopropyl group, a phenylethenyl group, and a sulfonylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide typically involves multiple steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the phenylethenyl group: This step may involve a Heck reaction or a Suzuki-Miyaura coupling to attach the phenylethenyl moiety to the cyclopropyl group.

    Sulfonylation: The sulfonylamino group is introduced through sulfonylation reactions, typically using sulfonyl chlorides and amines.

    Amidation: The final step involves the formation of the benzamide core through amidation reactions, using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to a sulfonamide or other reduced forms.

    Substitution: The benzamide core can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Epoxides, ketones, or aldehydes.

    Reduction: Sulfonamides, amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonylamino groups.

    Industrial Applications: The compound may find use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and phenylethenyl groups may facilitate binding to hydrophobic pockets, while the sulfonylamino group can form hydrogen bonds or electrostatic interactions with target molecules. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

    4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-propylbenzamide: Similar structure but with a propyl group instead of a methyl group.

    4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness

The uniqueness of 4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and rigidity, while the phenylethenyl and sulfonylamino groups provide opportunities for diverse interactions with molecular targets.

Properties

IUPAC Name

4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-21-20(23)18-9-7-17(8-10-18)15-22(19-11-12-19)26(24,25)14-13-16-5-3-2-4-6-16/h2-10,13-14,19H,11-12,15H2,1H3,(H,21,23)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXBXBCJSZXIOG-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.